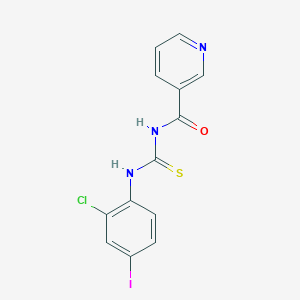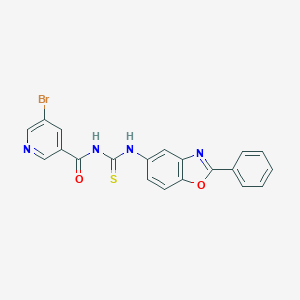![molecular formula C22H13BrN2O5S B328820 3-{5-[(1-(4-bromophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoic acid](/img/structure/B328820.png)
3-{5-[(1-(4-bromophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{5-[(1-(4-bromophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoic acid is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a thioxotetrahydropyrimidinylidene moiety, and a benzoic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-[(1-(4-bromophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoic acid typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the thioxotetrahydropyrimidinylidene core: This can be achieved through a cyclization reaction involving a suitable dicarbonyl compound and a thiourea derivative under acidic conditions.
Introduction of the bromophenyl group: This step often involves a bromination reaction using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Coupling with the furan-2-yl group: This can be accomplished through a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative.
Attachment of the benzoic acid group: This final step can be achieved through a Friedel-Crafts acylation reaction using benzoic acid chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-{5-[(1-(4-bromophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium catalysts for coupling reactions, Lewis acids for acylation reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-{5-[(1-(4-bromophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoic acid has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of inhibitors for specific enzymes or receptors.
Materials Science: Its structural properties may be exploited in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It may find use in the synthesis of advanced materials or as a precursor for other complex organic compounds.
Mecanismo De Acción
The mechanism of action of 3-{5-[(1-(4-bromophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoic acid involves its interaction with specific molecular targets. The compound’s bromophenyl and thioxotetrahydropyrimidinylidene moieties are likely to play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and molecular targets involved would depend on the specific application and require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound shares the bromophenyl group and has similar structural features.
1-(4-Bromophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-5-carboxylic acid: Another compound with a bromophenyl group and a complex heterocyclic structure.
Uniqueness
3-{5-[(1-(4-bromophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoic acid is unique due to its combination of a thioxotetrahydropyrimidinylidene core with a furan-2-yl and benzoic acid group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C22H13BrN2O5S |
|---|---|
Peso molecular |
497.3 g/mol |
Nombre IUPAC |
3-[5-[(Z)-[1-(4-bromophenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C22H13BrN2O5S/c23-14-4-6-15(7-5-14)25-20(27)17(19(26)24-22(25)31)11-16-8-9-18(30-16)12-2-1-3-13(10-12)21(28)29/h1-11H,(H,28,29)(H,24,26,31)/b17-11- |
Clave InChI |
DXBOJNWFAVVHEN-BOPFTXTBSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)C(=O)O)C2=CC=C(O2)/C=C\3/C(=O)NC(=S)N(C3=O)C4=CC=C(C=C4)Br |
SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC=C(O2)C=C3C(=O)NC(=S)N(C3=O)C4=CC=C(C=C4)Br |
SMILES canónico |
C1=CC(=CC(=C1)C(=O)O)C2=CC=C(O2)C=C3C(=O)NC(=S)N(C3=O)C4=CC=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(5-bromo-3-pyridinyl)carbonyl]-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B328737.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-N'-(3-pyridinylcarbonyl)thiourea](/img/structure/B328739.png)

![1-[4-(5-CHLORO-1,3-BENZOXAZOL-2-YL)PHENYL]-3-(PYRIDINE-3-CARBONYL)THIOUREA](/img/structure/B328741.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-bromonicotinamide](/img/structure/B328742.png)


![5-bromo-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]nicotinamide](/img/structure/B328755.png)
![1-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3-(5-BROMOPYRIDINE-3-CARBONYL)THIOUREA](/img/structure/B328756.png)

![5-bromo-N-{[3-chloro-4-(piperidin-1-yl)phenyl]carbamothioyl}pyridine-3-carboxamide](/img/structure/B328758.png)
![N-[(5-bromopyridin-3-yl)carbonyl]-N'-(4-iodophenyl)thiourea](/img/structure/B328759.png)
![N-[(5-bromopyridin-3-yl)carbonyl]-N'-(2-iodophenyl)thiourea](/img/structure/B328760.png)
![3-(5-BROMOPYRIDINE-3-CARBONYL)-1-[3-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]THIOUREA](/img/structure/B328761.png)
